molecular formula C8H9F2NO3 B8316523 Ethyl 2-(1,1-difluoroethyl)oxazole-4-carboxylate

Ethyl 2-(1,1-difluoroethyl)oxazole-4-carboxylate

Cat. No. B8316523
M. Wt: 205.16 g/mol
InChI Key: KEZPXHPATHULIL-UHFFFAOYSA-N
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Patent
US08580831B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of ethyl 2-(1,1-difluoroethyl)oxazole-4-carboxylate (1.23 g, 6.00 mmol) in THF (15.0 mL) was added dropwise at 0° C. to a solution of lithim aluminium hydride (6.7 mL of a 1M sol in THF, 6.70 mmol) in THF (5.0 mL) and the reaction mixture was stirred for 1 h at 0° C. Water (2.0 mL) was added followed by 1M NaOH (2.0 mL) and water (2.0 mL) and the reaction mixture was allowed to warm to rt. The solvents were removed under reduced pressure to give the title compound as a colorless oil. TLC: rf (EA)=0.18. LC-MS-conditions 01: tR=0.57 min; [M+H]+=164.04.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N#N.[F:3][C:4]([C:7]1[O:8][CH:9]=[C:10]([C:12](OCC)=[O:13])[N:11]=1)([F:6])[CH3:5].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C1COCC1.O>[F:3][C:4]([C:7]1[O:8][CH:9]=[C:10]([CH2:12][OH:13])[N:11]=1)([F:6])[CH3:5] |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
FC(C)(F)C=1OC=C(N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C)(F)C=1OC=C(N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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